![molecular formula C22H19FN6O2S B2894256 N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-86-7](/img/structure/B2894256.png)
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an amino group, a thioether group, and a triazolo-pyridazine group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . These techniques can provide detailed information about the compound’s atomic composition, molecular weight, and structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the thioether group could undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorophenyl group could impact the compound’s polarity and lipophilicity, which are important factors in drug absorption and distribution .Scientific Research Applications
Anticancer Activity
Compounds in the 1,2,4-triazolo[4,3-b]pyridazine class have been studied for their potential anticancer activities . They could be used in the development of new drugs for the treatment of various types of cancer.
Antimicrobial Activity
These compounds have also shown promising antimicrobial properties . They could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[4,3-b]pyridazine compounds have demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation.
Antioxidant Activity
These compounds have shown antioxidant properties . They could be used in the development of drugs to combat oxidative stress-related diseases.
Antiviral Activity
The 1,2,4-triazolo[4,3-b]pyridazine compounds have demonstrated antiviral activities . They could be used in the development of new antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.
Antitubercular Agents
The 1,2,4-triazolo[4,3-b]pyridazine compounds have shown potential as antitubercular agents . They could be used in the development of new drugs for the treatment of tuberculosis.
Drug Design and Discovery
The structure–activity relationship of these biologically important 1,2,4-triazolo[4,3-b]pyridazines have profound importance in drug design, discovery, and development . They could be used as a scaffold for the development of new drugs for the treatment of multifunctional diseases.
Future Directions
Mechanism of Action
Target of Action
Compounds containing a1,2,4-triazole ring, such as this one, have been found to bind to a variety of enzymes and receptors in the biological system . They have shown versatile biological activities and are present in a number of drug classes .
Mode of Action
1,2,4-triazole derivatives can inhibit enzymes. For instance, they can inhibit enzymes like PARP-1 and EGFR , which are involved in cancer progression . Nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 , and phenyl moieties can have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with a1,2,4-triazole ring have been found to affect a wide range of biological pathways due to their ability to bind to various enzymes and receptors .
Result of Action
Compounds with a1,2,4-triazole ring have been found to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
properties
IUPAC Name |
N-[2-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S/c23-16-7-4-8-17(13-16)25-20(30)14-32-21-10-9-18-26-27-19(29(18)28-21)11-12-24-22(31)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQZKINKAWBRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

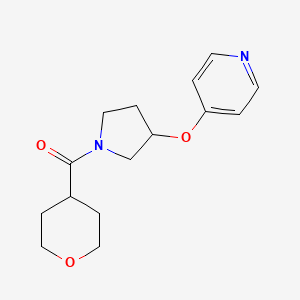
![[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2894177.png)
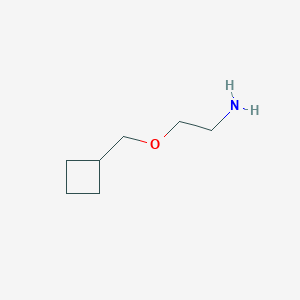
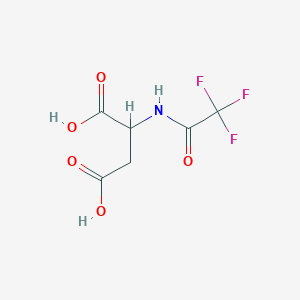
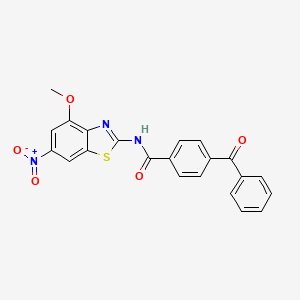

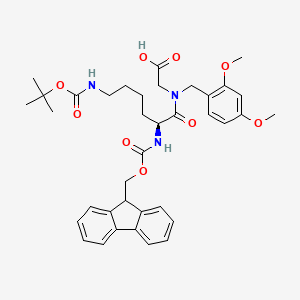
![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)


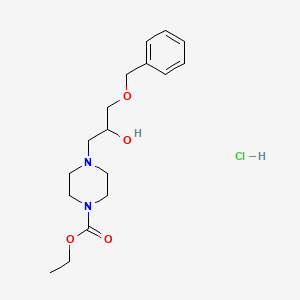
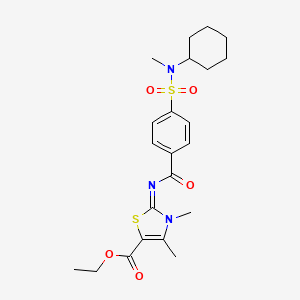
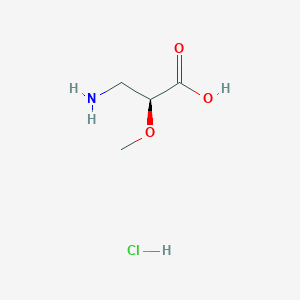
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide](/img/structure/B2894193.png)